

Application Note: ^{13}C NMR Analysis of (Z)-Non-6-en-1-ol

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Compound of Interest

Compound Name: (Z)-Non-6-en-1-ol

Cat. No.: B1232224

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-Non-6-en-1-ol is a long-chain unsaturated alcohol with applications in the synthesis of natural products and pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^{13}C NMR, is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules.^[1] This application note provides a detailed protocol for the ^{13}C NMR analysis of **(Z)-Non-6-en-1-ol**, including predicted chemical shift data and a generalized experimental workflow.

Predicted ^{13}C NMR Spectral Data

The chemical shifts in ^{13}C NMR are influenced by the electronic environment of each carbon atom. For **(Z)-Non-6-en-1-ol**, the presence of a hydroxyl group and a cis-double bond significantly affects the chemical shifts of the carbon chain. The predicted ^{13}C NMR chemical shifts for **(Z)-Non-6-en-1-ol** are summarized in Table 1. These predictions are based on established chemical shift ranges for alcohols, alkenes, and alkanes, as well as by analogy to similar unsaturated alcohols.^{[2][3][4][5]}

Table 1: Predicted ^{13}C NMR Chemical Shifts for **(Z)-Non-6-en-1-ol** in CDCl_3

Carbon Atom	Chemical Shift (ppm)	Multiplicity (Proton Coupled)
C1	~62.5	Triplet
C2	~32.8	Triplet
C3	~25.7	Triplet
C4	~29.3	Triplet
C5	~27.1	Triplet
C6	~129.5	Doublet
C7	~130.8	Doublet
C8	~20.6	Triplet
C9	~14.1	Quartet

Note: These are predicted values and may vary slightly based on experimental conditions such as solvent and temperature.[\[6\]](#)

Experimental Protocol

This section outlines a general procedure for acquiring a ^{13}C NMR spectrum of **(Z)-Non-6-en-1-ol**.

1. Sample Preparation

- Dissolve approximately 10-50 mg of **(Z)-Non-6-en-1-ol** in 0.5-0.7 mL of deuterated chloroform (CDCl_3). CDCl_3 is a common solvent for NMR analysis and its carbon signal at ~77 ppm can be used as a reference.[\[5\]](#)
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is free of any particulate matter.

2. NMR Instrument Setup

- The following protocol is based on a standard 400 MHz NMR spectrometer.[\[7\]](#)
- Insert the sample into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Tune and match the ^{13}C probe.

3. Data Acquisition

- A standard single-pulse experiment with proton decoupling is typically used for ^{13}C NMR.[\[8\]](#)
- Key Acquisition Parameters:
 - Pulse Program: A standard 30-degree or 90-degree pulse sequence with broadband proton decoupling.
 - Spectral Width: Approximately 200-250 ppm to ensure all carbon signals are observed.
 - Acquisition Time: 1-2 seconds for good resolution.
 - Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, a longer delay may be necessary.
 - Number of Scans (ns): Due to the low natural abundance of ^{13}C (1.1%), a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[\[1\]](#)

4. Data Processing

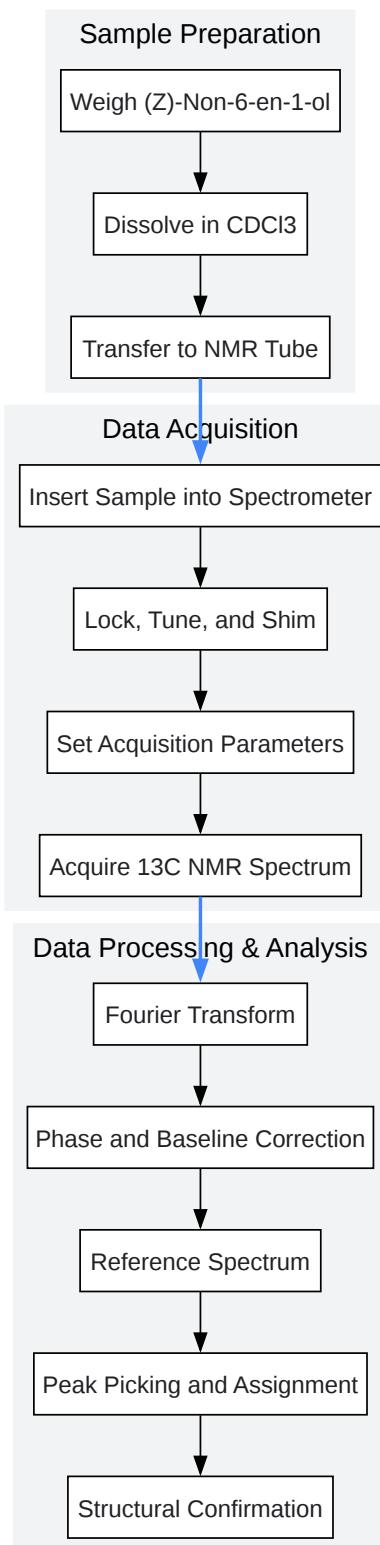
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

- Integrate the peaks if quantitative analysis is desired (note: routine ^{13}C NMR is generally not quantitative without specific experimental setup).[1]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the ^{13}C NMR analysis of **(Z)-Non-6-en-1-ol**.

13C NMR Analysis Workflow for (Z)-Non-6-en-1-ol

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Caption: Workflow for 13C NMR analysis of **(Z)-Non-6-en-1-ol**.

Interpretation of the Spectrum

The ^{13}C NMR spectrum of **(Z)-Non-6-en-1-ol** is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

- Downfield Region ($\delta > 100$ ppm): The two signals in the range of 129-131 ppm are characteristic of the sp^2 hybridized carbons of the double bond (C6 and C7).[2][4]
- Hydroxylated Carbon ($\delta \sim 62.5$ ppm): The signal for C1, the carbon directly attached to the electronegative oxygen atom, is shifted downfield to around 62.5 ppm.[4]
- Upfield Region ($\delta < 40$ ppm): The remaining signals correspond to the sp^3 hybridized carbons of the alkyl chain. The chemical shifts of these carbons are influenced by their distance from the hydroxyl group and the double bond. The terminal methyl group (C9) will appear at the most upfield position (~14 ppm).[2]

For unambiguous assignment of each carbon signal, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR experiments (HSQC, HMBC) can be employed.[9][10]

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